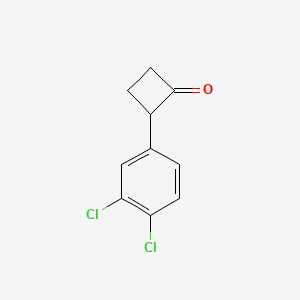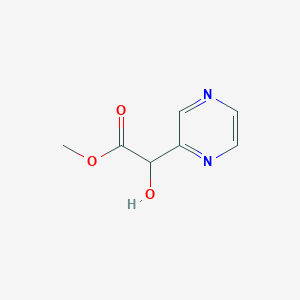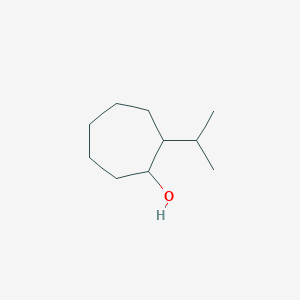
2-Isopropylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylcycloheptan-1-ol is an organic compound with the molecular formula C10H20O. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cycloheptane ring with an isopropyl group and a hydroxyl group attached to it. The presence of the hydroxyl group classifies it as an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylcycloheptan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 2-Isopropylcycloheptanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at room temperature and atmospheric pressure, resulting in the reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-Isopropylcycloheptanone in large-scale reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-Isopropylcycloheptanone using oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 2-Isopropylcycloheptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Isopropylcycloheptyl chloride.
Common Reagents and Conditions
Oxidation: Chromic acid, PCC, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2-Isopropylcycloheptanone
Reduction: 2-Isopropylcycloheptane
Substitution: 2-Isopropylcycloheptyl chloride
Scientific Research Applications
2-Isopropylcycloheptan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropylcycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanol: A similar compound with a hydroxyl group attached to a cycloheptane ring.
2-Methylcycloheptan-1-ol: A compound with a methyl group instead of an isopropyl group on the cycloheptane ring.
2-Isopropylcyclohexanol: A compound with a cyclohexane ring instead of a cycloheptane ring.
Uniqueness
2-Isopropylcycloheptan-1-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on a cycloheptane ring. This specific structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-propan-2-ylcycloheptan-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-11H,3-7H2,1-2H3 |
InChI Key |
MFAXEGLRLFBDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


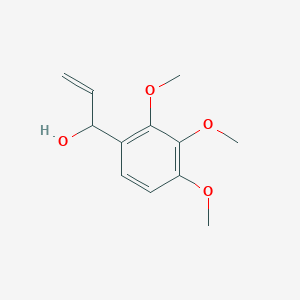
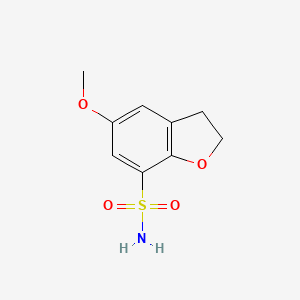

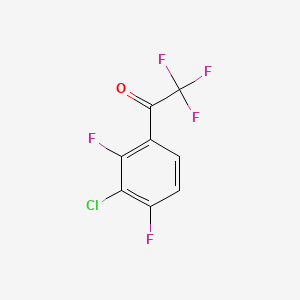
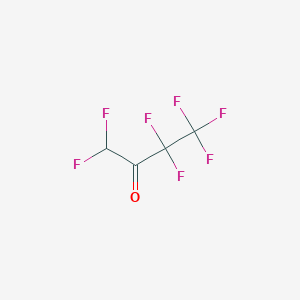
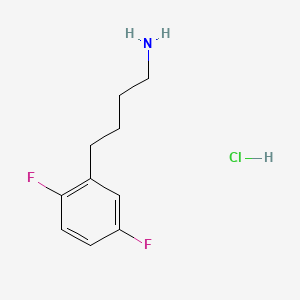
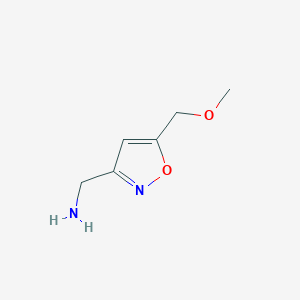
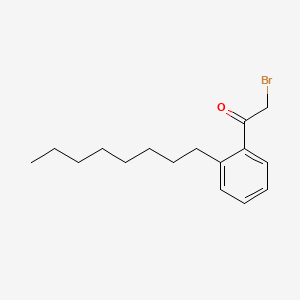

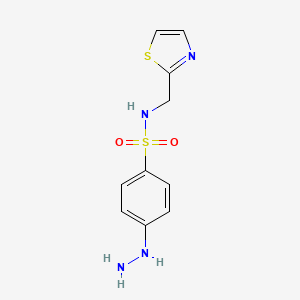
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
